molecular formula C10H20N2 B14197469 (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine CAS No. 861402-01-9

(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine

Cat. No.: B14197469
CAS No.: 861402-01-9
M. Wt: 168.28 g/mol
InChI Key: BZVBHQFJVFQEJO-UHFFFAOYSA-N
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Description

(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is an organic compound characterized by its unique structure, which includes two imine groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine typically involves the condensation of appropriate aldehydes or ketones with amines. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Mild to moderate temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.

Industry

Industrially, the compound can be used in the production of polymers, resins, and other materials due to its reactive imine groups.

Mechanism of Action

The mechanism by which (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-N~2~-Ethyl-N~4~-(2-methylpropyl)pentane-2,4-diimine
  • (2E,4E)-N~2~-Methyl-N~4~-(2-ethylpropyl)pentane-2,4-diimine

Uniqueness

(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to similar compounds.

Properties

CAS No.

861402-01-9

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-N-methyl-4-N-(2-methylpropyl)pentane-2,4-diimine

InChI

InChI=1S/C10H20N2/c1-8(2)7-12-10(4)6-9(3)11-5/h8H,6-7H2,1-5H3

InChI Key

BZVBHQFJVFQEJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(C)CC(=NC)C

Origin of Product

United States

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